{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile
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Description
This compound belongs to the class of organic compounds known as 2-furanilides . It is a research product and not intended for human or veterinary use. The molecular formula is C14H15N3O and the molecular weight is 241.294.
Molecular Structure Analysis
The molecular structure of this compound involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted with a 2-Methylpiperidin-1-yl group and a propanedinitrile group.Mechanism of Action
Target of Action
The primary target of this compound is the Macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic progenitor cells .
Mode of Action
It is known that piperidine derivatives, which are present in this compound, play a significant role in the pharmaceutical industry . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to have a broad spectrum of biological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacokinetics
The drugbank database provides some information on its pharmacokinetics .
Result of Action
It is known that piperidine derivatives have been extensively studied for their potential as analgesics and anticancer drugs .
Properties
IUPAC Name |
2-[[5-(2-methylpiperidin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-4-2-3-7-17(11)14-6-5-13(18-14)8-12(9-15)10-16/h5-6,8,11H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOPAEVODDKJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(O2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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